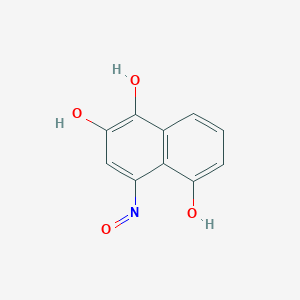
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one is an organic compound belonging to the naphthalene family This compound is characterized by the presence of hydroxyl groups and a hydroxyimino group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have hydroxyl groups in the desired positions.
Oxidation: The hydroxyl groups are oxidized to form the corresponding quinone.
Hydroxyimino Group Introduction: The hydroxyimino group is introduced through a reaction with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and hydroxyimino group introduction processes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Possible applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the hydroxyimino group.
1,4-Dihydroxy-2-naphthoic acid: Contains carboxyl groups instead of the hydroxyimino group.
2-Hydroxy-1,4-naphthoquinone: Contains only one hydroxyl group and lacks the hydroxyimino group.
Uniqueness
2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one is unique due to the presence of both hydroxyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-nitrosonaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-9(7)6(11-15)4-8(13)10(5)14/h1-4,12-14H |
InChI Key |
XZXIYYIGQSLANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC(=C2O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















